Cas no 2229257-14-9 (2-1-(aminomethyl)-3,3-difluorocyclobutyl-5-fluoro-N,N-dimethylaniline)

2-1-(Aminomethyl)-3,3-difluorocyclobutyl-5-fluoro-N,N-dimethylaniline is a fluorinated cyclobutyl-substituted aniline derivative with potential applications in pharmaceutical and agrochemical research. Its unique structure, featuring a difluorocyclobutyl ring and a dimethylamino group, enhances its utility as a versatile intermediate in synthetic chemistry. The presence of fluorine atoms contributes to improved metabolic stability and bioavailability, making it valuable for drug discovery. The aminomethyl group offers a reactive handle for further functionalization, enabling diverse derivatization pathways. This compound is particularly useful in the development of bioactive molecules, where its rigid cyclobutyl core and fluorine substituents can influence binding affinity and selectivity. Suitable for controlled reactions under standard laboratory conditions.
2-1-(aminomethyl)-3,3-difluorocyclobutyl-5-fluoro-N,N-dimethylaniline structure
2229257-14-9 structure
商品名:2-1-(aminomethyl)-3,3-difluorocyclobutyl-5-fluoro-N,N-dimethylaniline
CAS番号:2229257-14-9
MF:C13H17F3N2
メガワット:258.282693624496
CID:5860910
PubChem ID:165637877

2-1-(aminomethyl)-3,3-difluorocyclobutyl-5-fluoro-N,N-dimethylaniline 化学的及び物理的性質

名前と識別子

    • 2-1-(aminomethyl)-3,3-difluorocyclobutyl-5-fluoro-N,N-dimethylaniline
    • 2229257-14-9
    • 2-[1-(aminomethyl)-3,3-difluorocyclobutyl]-5-fluoro-N,N-dimethylaniline
    • EN300-2002783
    • インチ: 1S/C13H17F3N2/c1-18(2)11-5-9(14)3-4-10(11)12(8-17)6-13(15,16)7-12/h3-5H,6-8,17H2,1-2H3
    • InChIKey: BUTYCGWOKNPRNU-UHFFFAOYSA-N
    • ほほえんだ: FC1(CC(C2C=CC(=CC=2N(C)C)F)(CN)C1)F

計算された属性

  • せいみつぶんしりょう: 258.13438304g/mol
  • どういたいしつりょう: 258.13438304g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 299
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.4
  • トポロジー分子極性表面積: 29.3Ų

2-1-(aminomethyl)-3,3-difluorocyclobutyl-5-fluoro-N,N-dimethylaniline 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-2002783-0.5g
2-[1-(aminomethyl)-3,3-difluorocyclobutyl]-5-fluoro-N,N-dimethylaniline
2229257-14-9
0.5g
$1563.0 2023-09-16
Enamine
EN300-2002783-1g
2-[1-(aminomethyl)-3,3-difluorocyclobutyl]-5-fluoro-N,N-dimethylaniline
2229257-14-9
1g
$1629.0 2023-09-16
Enamine
EN300-2002783-10g
2-[1-(aminomethyl)-3,3-difluorocyclobutyl]-5-fluoro-N,N-dimethylaniline
2229257-14-9
10g
$7004.0 2023-09-16
Enamine
EN300-2002783-5g
2-[1-(aminomethyl)-3,3-difluorocyclobutyl]-5-fluoro-N,N-dimethylaniline
2229257-14-9
5g
$4722.0 2023-09-16
Enamine
EN300-2002783-0.05g
2-[1-(aminomethyl)-3,3-difluorocyclobutyl]-5-fluoro-N,N-dimethylaniline
2229257-14-9
0.05g
$1368.0 2023-09-16
Enamine
EN300-2002783-10.0g
2-[1-(aminomethyl)-3,3-difluorocyclobutyl]-5-fluoro-N,N-dimethylaniline
2229257-14-9
10g
$7004.0 2023-06-02
Enamine
EN300-2002783-2.5g
2-[1-(aminomethyl)-3,3-difluorocyclobutyl]-5-fluoro-N,N-dimethylaniline
2229257-14-9
2.5g
$3191.0 2023-09-16
Enamine
EN300-2002783-0.1g
2-[1-(aminomethyl)-3,3-difluorocyclobutyl]-5-fluoro-N,N-dimethylaniline
2229257-14-9
0.1g
$1433.0 2023-09-16
Enamine
EN300-2002783-0.25g
2-[1-(aminomethyl)-3,3-difluorocyclobutyl]-5-fluoro-N,N-dimethylaniline
2229257-14-9
0.25g
$1498.0 2023-09-16
Enamine
EN300-2002783-1.0g
2-[1-(aminomethyl)-3,3-difluorocyclobutyl]-5-fluoro-N,N-dimethylaniline
2229257-14-9
1g
$1629.0 2023-06-02

2-1-(aminomethyl)-3,3-difluorocyclobutyl-5-fluoro-N,N-dimethylaniline 関連文献

2-1-(aminomethyl)-3,3-difluorocyclobutyl-5-fluoro-N,N-dimethylanilineに関する追加情報

Introduction to 2-1-(aminomethyl)-3,3-difluorocyclobutyl-5-fluoro-N,N-dimethylaniline (CAS No. 2229257-14-9)

2-1-(aminomethyl)-3,3-difluorocyclobutyl-5-fluoro-N,N-dimethylaniline, identified by its Chemical Abstracts Service (CAS) number 2229257-14-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules characterized by its unique structural features, which include a cyclobutyl backbone substituted with fluorine atoms and an amine functional group. The presence of fluorine atoms and the specific arrangement of these atoms contribute to the compound's distinct chemical properties, making it a promising candidate for further exploration in drug discovery and development.

The structural motif of 2-1-(aminomethyl)-3,3-difluorocyclobutyl-5-fluoro-N,N-dimethylaniline is particularly intriguing due to its potential biological activity. The cyclobutyl ring, a six-membered saturated hydrocarbon ring, introduces rigidity to the molecule, which can influence its interactions with biological targets. Additionally, the incorporation of fluorine atoms at the 3,3-position and the 5-position enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design. The amine group at the 1-position provides a site for further functionalization, allowing for the attachment of various pharmacophores that can modulate biological activity.

In recent years, there has been growing interest in the development of fluorinated heterocyclic compounds due to their enhanced pharmacokinetic properties. Fluorine atoms are known to improve binding affinity, reduce metabolic degradation, and increase oral bioavailability, making them valuable in medicinal chemistry. The 2-1-(aminomethyl)-3,3-difluorocyclobutyl-5-fluoro-N,N-dimethylaniline structure exemplifies these advantages by combining a rigid cycloalkyl core with fluorine substitution patterns that are commonly associated with high-affinity ligands.

One of the most compelling aspects of this compound is its potential application in the development of novel therapeutic agents. The amine group can serve as a hinge region for binding to biological targets such as enzymes and receptors. Furthermore, the presence of multiple fluorine atoms allows for fine-tuning of electronic properties, which can be crucial for achieving optimal binding interactions. These features make 2-1-(aminomethyl)-3,3-difluorocyclobutyl-5-fluoro-N,N-dimethylaniline a versatile scaffold for medicinal chemists seeking to design molecules with improved pharmacological profiles.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of such compounds with greater accuracy. Molecular modeling studies suggest that 2-1-(aminomethyl)-3,3-difluorocyclobutyl-5-fluoro-N,N-dimethylaniline may exhibit inhibitory activity against certain enzymes implicated in various diseases. For instance, preliminary simulations indicate potential interactions with kinases and other targets relevant to cancer therapy. These findings align with broader trends in drug discovery where fluorinated compounds are increasingly being explored for their ability to modulate enzyme activity and receptor binding.

The synthesis of 2-1-(aminomethyl)-3,3-difluorocyclobutyl-5-fluoro-N,N-dimethylaniline presents unique challenges due to its complex structural features. However, recent methodological improvements in organic synthesis have made it more feasible to construct such molecules efficiently. Techniques such as transition-metal-catalyzed cross-coupling reactions and fluorination methods have been instrumental in facilitating access to this class of compounds. These advances have not only simplified the synthetic route but also opened up new possibilities for exploring derivatives with enhanced biological activity.

In conclusion,2-1-(aminomethyl)-3,3-difluorocyclobutyl-5-fluoro-N,N-dimethylaniline (CAS No. 2229257-14-9) represents a promising candidate for further investigation in pharmaceutical research. Its unique structural features and potential biological activity make it an attractive scaffold for designing novel therapeutic agents. As computational methods continue to improve and synthetic techniques evolve, this compound is likely to play a significant role in future drug discovery efforts aimed at addressing unmet medical needs.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量